molecular formula C9H20N2 B112608 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine CAS No. 41806-09-1

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

Cat. No. B112608
CAS RN: 41806-09-1
M. Wt: 156.27 g/mol
InChI Key: TYMAJBZHTKCAJJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Photophysical Properties of Naphthalimide Derivatives

    • Field : Chemistry
    • Application : The development of anion sensors for selective detection of a specific anion .
    • Method : The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction .
    • Results : The study suggests that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
  • Oligonucleotides Containing Aminomethyl

    • Field : Biochemistry
    • Application : The synthesis and application for oligonucleotide functionalization of novel tethers based on aminomethyl and mercaptomethyl sugar derivatives .
    • Method : Starting from a common cyano sugar precursor, three novel phosphoramidites have been prepared in the two α- and β-anomeric forms .
    • Results : The study reports the synthesis and application for oligonucleotide functionalization of novel tethers based on aminomethyl and mercaptomethyl sugar derivatives .
  • Ullmann Reaction

    • Field : Organic Chemistry
    • Application : Ullmann reaction is an aromatic nucleophilic substitution reaction in which copper-mediated .
    • Method : Copper salts are used for this reaction in high temperature .
    • Results : The products are used in pharmaceutical, agrochemical, fine and polymer chemistry .
  • Aminomethylenephosphonic Acids Syntheses and Applications

    • Field : Chemistry
    • Application : Aminomethylenephosphonic acids have several synthesis routes and many applications such as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity .
    • Method : The synthesis methods of aminomethylphosphonic acids and their applications are reviewed in the paper .
    • Results : The most important characteristic of these compounds is their N-C-P molecular fragment that broadly defines them as analogues of amino acids, in which the carboxylic group is replaced by a phosphonic acid .
  • Reframing Primary Alkyl Amines as Aliphatic Building Blocks

    • Field : Organic & Biomolecular Chemistry
    • Application : This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
    • Method : The paper discusses cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms .
    • Results : The paper reframes primary alkyl amines as aliphatic building blocks .
  • Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses

    • Field : Bioconjugate Chemistry
    • Application : The synthesis, purification, characterization, and conjugation with fluorophores and lipids of oligonucleotides containing 1-aminomethyl or 1-mercaptomethyl-2-deoxy-d-ribofuranoses .
    • Method : The paper discusses the synthesis methods of these oligonucleotides .
    • Results : The paper presents the results of the synthesis, purification, characterization, and conjugation with fluorophores and lipids of these oligonucleotides .
  • Reframing Primary Alkyl Amines as Aliphatic Building Blocks

    • Field : Organic & Biomolecular Chemistry
    • Application : This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
    • Method : The paper discusses cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms .
    • Results : The paper reframes primary alkyl amines as aliphatic building blocks .
  • Polyphthalamide Polymers: Synthesis, Properties, and Applications

    • Field : Polymer Chemistry
    • Application : Polyphthalamide (PPA) polymers are employed in the automotive industry along with other industries. This includes electrical parts, manufacturing or oil extraction because of PPAs chemical resistance, high strength, stiffness at high temperature, and dimensional stability .
    • Method : The paper discusses the synthesis methods of PPA and its blends, and PPA composites .
    • Results : Undiscovered or unpublished properties of PPAs means that there is a rich vein of opportunity, and many studies yet to be performed. This will open up a plethora of breakthrough research in electrical vehicle and aerospace applications .
  • Anticancer Activity of Chalcones

    • Field : Medicinal Chemistry
    • Application : Chalcones have an α,β-unsaturated carbonyl system which gives them broad biological properties. Among the biological properties exerted by chalcones, their ability to suppress tumors stands out, in addition to their low toxicity .
    • Method : The paper explores the role of natural and synthetic chalcones .
    • Results : The paper discusses the anticancer activity of chalcones .

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, its toxicity, and any hazards associated with its use.


Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMAJBZHTKCAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961990
Record name 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

CAS RN

41806-09-1
Record name 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SN Mostyn, S Sarker, P Muthuraman… - ACS chemical …, 2020 - ACS Publications
Glycine neurotransmission in the dorsal horn of the spinal cord plays a key role in regulating nociceptive signaling, but in chronic pain states reduced glycine neurotransmission is …
Number of citations: 7 pubs.acs.org

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